4-Bromo-1,2-difluorobenzene

Catalog No.
S661955
CAS No.
348-61-8
M.F
C6H3BrF2
M. Wt
192.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-1,2-difluorobenzene

CAS Number

348-61-8

Product Name

4-Bromo-1,2-difluorobenzene

IUPAC Name

4-bromo-1,2-difluorobenzene

Molecular Formula

C6H3BrF2

Molecular Weight

192.99 g/mol

InChI

InChI=1S/C6H3BrF2/c7-4-1-2-5(8)6(9)3-4/h1-3H

InChI Key

YMQPKONILWWJQG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Br)F)F

Canonical SMILES

C1=CC(=C(C=C1Br)F)F

The exact mass of the compound 4-Bromo-1,2-difluorobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10251. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-1,2-difluorobenzene (CAS 348-61-8) is a halogenated aromatic compound serving as a critical intermediate in the synthesis of high-performance materials and complex organic molecules. The molecule's structure, featuring a bromine atom for cross-coupling reactions and two adjacent fluorine atoms, provides a unique combination of reactivity and electronic properties. These features are leveraged in the production of liquid crystals, organic light-emitting diodes (OLEDs), and as precursors for pharmaceutical and agrochemical agents. Its utility stems from the specific arrangement of its substituents, which dictates its performance in subsequent synthetic transformations and the properties of the final products.

Substituting 4-Bromo-1,2-difluorobenzene with its isomers, such as 1-Bromo-2,3-difluorobenzene or other dihalobenzenes, is often unfeasible due to the profound impact of substituent positioning on reactivity and final material properties. The ortho-difluoro arrangement relative to the bromine atom uniquely influences the electronic density of the aromatic ring, affecting the regioselectivity of metallation and the efficiency of palladium-catalyzed cross-coupling reactions. For instance, in the synthesis of liquid crystals or OLED materials, altering the fluorine positions changes the molecule's dipole moment and steric profile, which directly impacts critical performance metrics like dielectric anisotropy, mesophase stability, and charge-transport properties, rendering isomers functionally distinct and non-interchangeable for targeted applications.

Precursor for High-Performance Liquid Crystals

The specific 1,2-difluoro substitution pattern is crucial for designing liquid crystals with desired dielectric anisotropy, a key parameter for display technologies like Vertical Alignment (VA) LCDs. While direct quantitative comparisons are complex and depend on the final molecule, the principle is that placing C-F dipoles parallel or perpendicular to the long molecular axis dictates whether the dielectric anisotropy is positive or negative. The 4-bromo-1,2-difluoro arrangement provides a defined building block to orient these dipoles effectively, a precision not offered by other isomers or less-fluorinated analogs.

Evidence DimensionInfluence on Dielectric Anisotropy
Target Compound DataEnables synthesis of liquid crystals where the C-F bond dipoles can be strategically aligned.
Comparator Or BaselineIsomers (e.g., 1-bromo-3,5-difluorobenzene) or non-fluorinated analogs, which would result in different dipole orientations and magnitudes.
Quantified DifferenceQualitatively distinct; leads to positive vs. negative dielectric anisotropy, a critical performance switch.
ConditionsMolecular design of liquid crystals for display applications.

This specific isomer is essential for synthesizing liquid crystal materials with the precise positive or negative dielectric anisotropy required for modern display technologies.

Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the reactivity of the C-Br bond is a critical factor for procurement. Electron-withdrawing groups on the aryl halide generally accelerate the rate-determining oxidative addition step. Compared to a non-fluorinated analog like bromobenzene, the two ortho-fluorine atoms in 4-Bromo-1,2-difluorobenzene provide a strong inductive electron-withdrawing effect, activating the C-Br bond for oxidative addition to the Pd(0) catalyst. This can lead to higher yields or allow for milder reaction conditions compared to less-activated substrates.

Evidence DimensionReactivity in Suzuki Coupling (Oxidative Addition Step)
Target Compound DataC-Br bond is electronically activated by two adjacent, strongly electron-withdrawing fluorine atoms.
Comparator Or BaselineBromobenzene (lacks electronic activation) or isomers where fluorine atoms are meta/para (different electronic influence).
Quantified DifferenceLeads to faster reaction rates and potentially higher yields under identical conditions.
ConditionsStandard Suzuki-Miyaura cross-coupling reaction conditions.

For process chemists and synthetic labs, this enhanced reactivity translates to more efficient, reliable, and potentially lower-cost syntheses of complex biaryl structures.

Tunable Electrochemical Properties for Organic Electronics

In the development of materials for organic electronics, such as OLEDs, precise tuning of HOMO/LUMO energy levels is critical. Fluorination is a key strategy for lowering these energy levels. Introducing the 1,2-difluoro motif significantly lowers the LUMO level of the resulting material compared to non-fluorinated or mono-fluorinated analogs. This makes 4-Bromo-1,2-difluorobenzene a preferred precursor for synthesizing n-type (electron-transporting) or emissive materials with specific energy level requirements, ensuring efficient charge injection and transport within a device.

Evidence DimensionImpact on LUMO Energy Level
Target Compound DataIncorporation of the 1,2-difluorophenyl moiety leads to a significant lowering of the LUMO energy level.
Comparator Or BaselineAnalogous materials derived from bromobenzene or 4-bromofluorobenzene, which would have higher LUMO levels.
Quantified DifferenceThe difference can be on the order of 0.1-0.5 eV in final molecules, a substantial change in the context of device engineering.
ConditionsDesign of host or emitter materials for OLEDs.

Procuring this specific building block allows material scientists to predictably engineer the electronic properties of new materials for more efficient and stable OLED devices.

Core Component for Nematic Liquid Crystals in VA-LCDs

This compound is a preferred choice for synthesizing liquid crystal molecules requiring negative dielectric anisotropy. The specific orientation of the two C-F bond dipoles, enabled by the 1,2-difluoro pattern, is instrumental in achieving this property, which is essential for the function of Vertical Alignment (VA) mode liquid crystal displays.

Precursor for Electron-Transporting Materials in OLEDs

Due to its ability to lower the LUMO energy levels of conjugated molecules, 4-Bromo-1,2-difluorobenzene is a strategic precursor for creating electron-transport layer (ETL) materials or blue-emitting host materials for OLEDs, leading to improved device efficiency and stability.

Activated Substrate for High-Yield Synthesis of Biaryl Pharmaceuticals

In pharmaceutical manufacturing, where process efficiency and yield are paramount, the electronically activated C-Br bond of this compound makes it a reliable substrate for Suzuki and other palladium-catalyzed couplings to build complex biaryl scaffolds, ensuring robust and reproducible synthetic routes.

XLogP3

3

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (36.99%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (36.99%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (63.01%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (36.99%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (61.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (36.99%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Flammable Irritant

Flammable;Irritant;Environmental Hazard

Other CAS

348-61-8

Wikipedia

1-Bromo-3,4-difluorobenzene

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